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Compound of Interest

Compound Name: Metominostrobin

Cat. No.: B8650213

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metominostrobin, a broad-spectrum strobilurin fungicide, is a vital agrochemical for controlling
a range of fungal diseases in crops. Its synthesis is a multi-step process that has been
optimized for commercial-scale production. This technical guide provides a detailed overview of
the core commercial synthesis of Metominostrobin, including experimental protocols,
guantitative data, and a description of a key alternative synthetic route. The information
presented is intended to be a valuable resource for researchers, scientists, and professionals
involved in agrochemical synthesis and development.

Primary Commercial Synthesis Route

The most prevalent commercial synthesis of Metominostrobin is a four-step process
commencing with the acylation of diphenyl ether. This is followed by hydrolysis, oximation, and
a final methylation step to yield the target molecule, (E)-2-methoxyimino-N-methyl-2-(2-
phenoxyphenyl)acetamide.[1][2] This route is favored for its efficiency and avoidance of highly
toxic reagents often used in alternative syntheses.[1][2]

Logical Flow of the Primary Synthesis Route
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Figure 1: Primary commercial synthesis pathway for Metominostrobin.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures for each step of the primary
commercial synthesis route, along with tabulated quantitative data.

Step 1: Acylation of Diphenyl Ether

The synthesis begins with the Friedel-Crafts acylation of diphenyl ether with diacetonitrile in the
presence of a Lewis acid catalyst to form 2-(phenoxy)benzonitrile.

Experimental Protocol:

In a suitable reaction vessel, diphenyl ether and diacetonitrile are dissolved in a solvent such
as toluene or dichloromethane. The solution is cooled to between -15°C and 0°C. A Lewis acid
catalyst, typically aluminum chloride, is added portion-wise while maintaining the low
temperature. The reaction mixture is stirred at this temperature for several hours, followed by
warming to room temperature and continued stirring for an additional 5-10 hours. The reaction
is then quenched by carefully pouring the mixture into ice water. The organic layer is separated,
and the aqueous layer is extracted with the same organic solvent. The combined organic layers
are washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate),
and concentrated under reduced pressure to yield 2-(phenoxy)benzonitrile.[1][2] The crude
product can be further purified by distillation under reduced pressure or recrystallization from a
suitable solvent like ethanol.

Table 1: Quantitative Data for Acylation
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Parameter Value Reference
Yield 71% - 71.5% [1]
Melting Point 45°C [1]

] Diphenyl ether : Diacetonitrile
Reactant Ratio ] [1]
(1:1to1:1.2 molar ratio)

) -15°C to 0°C, then room
Reaction Temperature [1][2]
temperature

) ] 3 hours at low temperature, 5-
Reaction Time [1112]
10 hours at room temperature

Step 2: Hydrolysis of 2-(Phenoxy)benzonitrile

The nitrile group of 2-(phenoxy)benzonitrile is hydrolyzed under acidic or basic conditions to
yield 2-(2-phenoxyphenyl)-2-oxoacetamide.

Experimental Protocol:

2-(Phenoxy)benzonitrile is suspended in a solution of 6N hydrochloric acid. The mixture is
stirred vigorously at room temperature for approximately 22-24 hours. After the reaction is
complete, water is added, and the mixture is stirred for an additional 30 minutes. The product is
then extracted with an organic solvent such as ethyl acetate. The organic layer is washed with
a saturated solution of sodium bicarbonate and then with water. After drying over anhydrous
magnesium sulfate, the solvent is removed under reduced pressure to give 2-(2-
phenoxyphenyl)-2-oxoacetamide.[1] The crude product can be purified by recrystallization from
a solvent mixture like toluene-ethyl acetate.

Table 2: Quantitative Data for Hydrolysis
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Parameter Value Reference
Yield 85% - 87.1% [1]
_ Room Temperature (around
Reaction Temperature [1]
25°C)
Reaction Time 22 - 24 hours [1]

2-(phenoxy)benzonitrile :
Reactant Ratio Water (1:0.5to 1 : 2 molar [1]

ratio)

Step 3: Oximation of 2-(2-Phenoxyphenyl)-2-
oxoacetamide

The ketone functionality in 2-(2-phenoxyphenyl)-2-oxoacetamide is converted to an oxime by
reaction with hydroxylamine or one of its salts.

Experimental Protocol:

2-(2-Phenoxyphenyl)-2-oxoacetamide is dissolved in a suitable solvent like toluene.
Hydroxylamine sulfate or hydroxylamine hydrochloride is added to the solution. The molar ratio
of the keto-amide to the hydroxylamine salt is typically between 1:1 and 1:1.5. The reaction
mixture is heated to a temperature between 40°C and 80°C and stirred for several hours (e.g.,
5-6 hours at 70-72°C). Upon cooling, the product, 2-(2-phenoxyphenyl)-2-
hydroxyiminoacetamide, crystallizes out of the solution. Water can be added to facilitate
precipitation. The solid product is collected by filtration, washed with water, and dried.[1][2]

Table 3: Quantitative Data for Oximation
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Parameter Value Reference
Yield 97.8% - 98% [2]
Melting Point 156-159°C [2]
Reaction Temperature 40°C - 80°C [1]
Reaction Time 5-6 hours [2]

5.37 (1H, br), 6.56 (br, 1H),
1H NMR (CDCI3, ppm) [2]
6.91-7.38 (9H, m), 7.97 (1H, s)

Step 4: Methylation of 2-(2-Phenoxyphenyl)-2-
hydroxyiminoacetamide

The final step involves the methylation of the oxime group to form the methoxyimino group of
Metominostrobin.

Experimental Protocol:

2-(2-Phenoxyphenyl)-2-hydroxyiminoacetamide is dissolved in a solvent such as toluene or
acetone. A methylating agent, commonly dimethyl sulfate, is added, with a molar ratio of the
oxime to dimethyl sulfate typically ranging from 1:1.2 to 1:3.0. A phase-transfer catalyst like
tetrabutylammonium bromide and a base such as potassium carbonate are also added to the
mixture. The reaction is carried out at a temperature between 10°C and 30°C for 5 to 20 hours.
After the reaction is complete, the mixture is worked up by adding water and extracting the
product with an organic solvent like ethyl acetate. The organic layer is washed, dried, and
concentrated. The crude Metominostrobin is then purified, for example, by recrystallization
from a solvent mixture like methanol/water, to yield the final product as a white crystalline solid.

[1][2]

Table 4: Quantitative Data for Methylation and Final Product
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Parameter Value Reference
Overall Yield >55% [1]
Melting Point 81.5-83°C [1]
Molecular Formula C16H16N203 [1]
Molecular Weight 284.32 g/mol [1]
Reaction Temperature 10°C - 30°C [1]
Reaction Time 5-20 hours [1]

Alternative Commercial Synthesis Route

An alternative commercial synthesis route for Metominostrobin involves the reaction of E-a-
methoxyimino-2-phenoxyphenylacetic acid methyl ester with methylamine. This pathway offers
a different approach to the final amidation step.

Logical Flow of the Alternative Synthesis Route

Click to download full resolution via product page
Figure 2: Alternative commercial synthesis pathway for Metominostrobin.

This route begins with the bromination of 2-(phenoxy)toluene, followed by cyanation to yield 2-
(phenoxy)benzyl cyanide. Subsequent reaction with an alkyl nitrite (e.g., isopenty! nitrite)
affords a-hydroxyimino-2-phenoxybenzyl cyanide. This intermediate is then hydrolyzed to a-
hydroxyimino-2-phenoxyphenylacetic acid, which is methylated to give E-a-methoxyimino-2-
phenoxyphenylacetic acid methyl ester. The final step is the amidation of this ester with
methylamine to produce Metominostrobin.[1] While this route is also viable, it is often longer
and may involve the use of more hazardous reagents like sodium cyanide.[1]

Conclusion
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The commercial synthesis of Metominostrobin is a well-established process, with the four-
step route starting from diphenyl ether being the most prominent. This guide has provided a
detailed overview of this primary synthesis, including comprehensive experimental protocols
and quantitative data, to serve as a valuable technical resource. The inclusion of an alternative
synthetic pathway offers a broader perspective on the manufacturing possibilities for this
important fungicide. The provided diagrams and tables are intended to facilitate a clear
understanding of the chemical transformations and key process parameters. It is imperative for
researchers and professionals to adhere to all safety precautions when handling the chemical
reagents described herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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